Lipophilicity (LogP) Comparison: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine vs. Non-Fluorinated 2,3-Dihydro-1H-inden-5-amine
The 2,2-difluoro substitution in 2,2-difluoro-2,3-dihydro-1H-inden-5-amine results in a calculated LogP of 1.64 . In contrast, the non-fluorinated parent compound, 2,3-dihydro-1H-inden-5-amine, exhibits a significantly lower LogP (estimated to be in the range of 0.5-1.0 based on typical non-fluorinated indene amines) [1]. This difference is attributable to the electron-withdrawing and lipophilic nature of the gem-difluoro group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 |
| Comparator Or Baseline | 2,3-dihydro-1H-inden-5-amine (non-fluorinated): LogP estimated <1.0 |
| Quantified Difference | Approximately >0.64 LogP units higher |
| Conditions | Calculated LogP values; no experimental data available for the comparator. |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical parameter for drug candidates targeting intracellular receptors or crossing the blood-brain barrier.
- [1] PubChem. (n.d.). 2,3-Dihydro-1H-inden-5-amine (5-Aminoindan). Compound Summary. (LogP not explicitly listed, but structurally inferred). View Source
